molecular formula C7H6BrNO2 B108346 3-Amino-2-bromobenzoic acid CAS No. 168899-61-4

3-Amino-2-bromobenzoic acid

Cat. No. B108346
M. Wt: 216.03 g/mol
InChI Key: PAGROCHVTXMVTP-UHFFFAOYSA-N
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Description

3-Amino-2-bromobenzoic acid is a compound that can be associated with various chemical reactions and has been studied in different contexts, such as its role in the synthesis of other chemical structures or its molecular and vibrational analysis. Although the provided papers do not directly discuss 3-amino-2-bromobenzoic acid, they do provide insights into closely related compounds and their properties, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of compounds related to 3-amino-2-bromobenzoic acid often involves palladium-catalyzed reactions, as seen in the two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles . This method provides an efficient alternative to traditional synthesis routes and could potentially be applied to the synthesis of 3-amino-2-bromobenzoic acid by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

Studies on similar compounds, such as 2-amino-5-bromobenzoic acid, have utilized techniques like FT-IR, FT-Raman, and UV spectroscopy, along with density functional theory (DFT) calculations, to analyze molecular conformation and vibrational and electronic transitions . These methods could be used to determine the most stable conformer of 3-amino-2-bromobenzoic acid and to perform a complete assignment of its fundamental vibrations.

Chemical Reactions Analysis

The reactivity of brominated aromatic compounds with amines has been explored, showing that compounds like 3-bromo-2-nitrobenzo[b]thiophene can undergo aromatic nucleophilic substitution with rearrangement when reacted with amines . This suggests that 3-amino-2-bromobenzoic acid could also participate in similar nucleophilic substitution reactions, potentially leading to interesting rearrangements and novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-amino-2-bromobenzoic acid have been characterized through various experimental and theoretical methods. For instance, the crystal and molecular structure of 2-amino-3-methylbenzoic acid has been determined using X-ray diffraction, revealing insights into the planarity of the molecule and bond distances . These findings can provide a basis for predicting the properties of 3-amino-2-bromobenzoic acid, such as its potential crystal structure and electronic properties.

Scientific Research Applications

Peptide Synthesis

  • Scientific Field: Biochemistry
  • Application Summary: 3-Amino-2-bromobenzoic acid is used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide (amide) bonds. They are an essential part of nature and biochemistry, and they have many applications in medicine, research, and industry.
  • Results or Outcomes: The outcome of this application is the successful synthesis of peptides. The specific results, including any quantitative data or statistical analyses, would depend on the specific peptides being synthesized and the goals of the research .

Synthesis of Pyrazolone Acid Reactive Dyes

  • Scientific Field: Organic Chemistry
  • Application Summary: 3-Amino-2-bromobenzoic acid is used in the synthesis of new set of Pyrazolone acid reactive dyes . These dyes have applications in textile industry, particularly for dyeing wool and silk fabrics .
  • Methods of Application: The dyes were synthesized by coupling Tetrazotized compound with different pyrazolone coupling components . The dyeing performance was studied on various fibres such as wool and silk fabrics .
  • Results or Outcomes: The synthesized dyes were characterized by TLC, IR spectra and NMR Spectra for the study of dye bath exhaustion and fixation . The dyes were found to exhibit moderate to very good light, wash and rubbing fastness properties .

Synthesis of Therapeutic SGLT2 Inhibitors

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 3-Amino-2-bromobenzoic acid is used in the synthesis of therapeutic Sodium-glucose co-transporter-2 (SGLT2) inhibitors . These inhibitors are a class of medications used in the treatment of type 2 diabetes .
  • Methods of Application: The synthesis involves a series of chemical reactions, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
  • Results or Outcomes: The synthesized SGLT2 inhibitors are currently in preclinical and phase I studies for diabetes therapy .

Synthesis of Dyes and Pigments

  • Scientific Field: Industrial Chemistry
  • Application Summary: 3-Amino-2-bromobenzoic acid is used as a chemical intermediate in the production of dyes and pigments . These dyes and pigments have wide applications in various industries including textiles, plastics, and coatings .
  • Results or Outcomes: The outcome of this application is the successful synthesis of dyes and pigments. The specific results, including any quantitative data or statistical analyses, would depend on the specific dyes or pigments being synthesized and the goals of the research .

Safety And Hazards

3-Amino-2-bromobenzoic acid is classified as acutely toxic if swallowed (Hazard Statements: H301) and may be harmful by inhalation or in contact with skin . Precautionary measures include avoiding ingestion and inhalation, not allowing the material to enter drains or water courses, and using personal protective equipment .

properties

IUPAC Name

3-amino-2-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGROCHVTXMVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619759
Record name 3-Amino-2-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-bromobenzoic acid

CAS RN

168899-61-4
Record name 3-Amino-2-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-bromobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
ASB Santos - 2017 - run.unl.pt
… Conditions for PEG tosylation and 3-amino-2-bromobenzoic acid coupling with PEG……………………………………………………………………………………………………….26 Scheme II.…
Number of citations: 0 run.unl.pt
AS Santos - Synlett, 2020 - thieme-connect.com
… First attempts to couple PEG with anilines involved the reaction of 3-amino-2-bromobenzoic acid (1a) with PEG-OTs in the presence of Cs 2 CO 3 (pK a of conjugate acid (H 2 O) = 10.33…
Number of citations: 1 www.thieme-connect.com
M Ilakiyalakshmi, AA Napoleon - Arabian Journal of Chemistry, 2022 - Elsevier
Quinoline is an efficient scaffold for anticancer drug development as its derivatives have shown potent results through several mechanisms like growth regulators through “apoptosis, …
Number of citations: 18 www.sciencedirect.com
JJ Pi, XY Lu, JH Liu, X Lu, B Xiao, Y Fu… - The Journal of Organic …, 2018 - ACS Publications
… The compound was prepared following general procedure A using 3-amino-2-bromobenzoic acid (10 mmol) and phenylboronic acid as reactants. The methyl ester intermediate was …
Number of citations: 11 pubs.acs.org
KC Cundy, KK Grindstaff, R Magnan, W Luo, Y Yao… - 2018 - i.moscow
Provided herein are peptides and peptide analogs and methods of treating a metabolic disease, eg, obesity, diabetes, methods of treating cancer, methods of treating a liver disease, …
Number of citations: 3 i.moscow

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